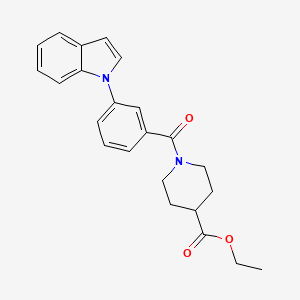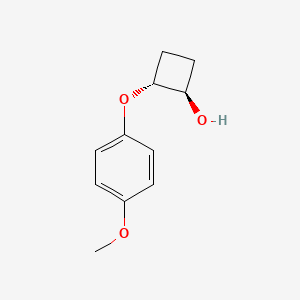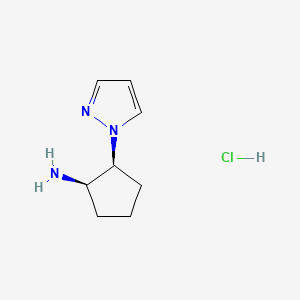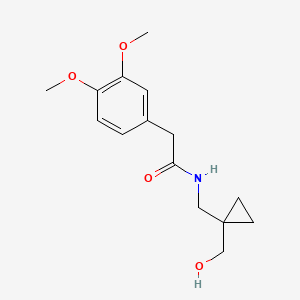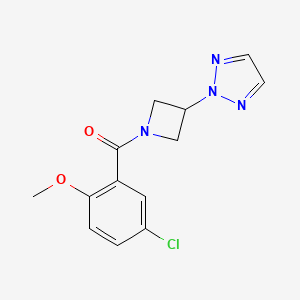
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone” is a chemical compound with a complex structure.
- It contains a triazole ring and a chlorinated phenyl group.
- The compound’s molecular formula is C₁₄H₁₁ClN₄O₂.
Synthesis Analysis
- Unfortunately, I do not have access to specific synthetic methods for this compound. However, you can refer to relevant research papers or chemical databases for detailed synthesis information.
Molecular Structure Analysis
- The molecular structure consists of a triazole ring attached to an azetidine ring.
- The chlorinated phenyl group is also part of the structure.
- The arrangement of atoms and bonds determines its properties and behavior.
Chemical Reactions Analysis
- Without specific data, I cannot provide detailed chemical reactions involving this compound.
- Researchers typically investigate reactivity, stability, and potential transformations.
Physical And Chemical Properties Analysis
- Physical properties include solubility, melting point, and density.
- Chemical properties relate to reactivity, acidity/basicity, and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound , due to its complex structure involving triazole and azetidine units, is akin to substances explored for their unique chemical and physical properties. While direct studies on this specific compound are not available, research on similar structures highlights their potential in various scientific applications. For instance, the synthesis and characterization of triazole and triazolidin derivatives have been extensively studied, revealing the importance of these moieties in medicinal chemistry and material science. Such compounds have been synthesized with high yields and characterized using advanced techniques, including FT-IR, NMR, and X-ray crystallography, underscoring their structural diversity and applicability in drug design and synthesis (Abosadiya et al., 2018).
Catalysis and Organic Synthesis
Compounds incorporating triazole groups have been investigated for their catalytic properties. The development of new catalysts based on triazolyl methanol structures for facilitating Huisgen 1,3-dipolar cycloadditions demonstrates the utility of triazole derivatives in organic synthesis. These catalysts enable reactions under mild conditions, highlighting the potential of triazole-containing compounds in enhancing the efficiency and selectivity of chemical transformations (Ozcubukcu et al., 2009).
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties, with several studies synthesizing novel compounds to assess their effectiveness against various bacterial and fungal pathogens. The development of benzofuran based 1,2,3-triazoles, for example, demonstrates the potential of triazole derivatives in addressing microbial resistance by offering new mechanisms of action against pathogens (Sunitha et al., 2017).
Material Science and Electrochemistry
In material science, triazole derivatives have been employed as ligands and functional groups in the synthesis of new materials with desirable electronic and structural properties. The study of triazolylferrocene derivatives, for instance, highlights the role of triazole moieties in modifying the electrochemical behavior of materials, potentially leading to applications in electronic devices, sensors, and as intermediates in the synthesis of complex molecules (Zhao et al., 2013).
Safety And Hazards
- Safety considerations depend on the compound’s toxicity, flammability, and environmental impact.
- Consult relevant literature or safety databases for specific hazards.
Zukünftige Richtungen
- Research avenues could include exploring its potential applications (e.g., pharmaceuticals, materials).
- Investigate its interactions with biological systems and potential therapeutic uses.
Remember to refer to scientific literature for more detailed information. If you have specific papers or databases you’d like me to analyze, please provide them, and I’ll incorporate relevant findings.🔬📚
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBMDSKEIPTQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)

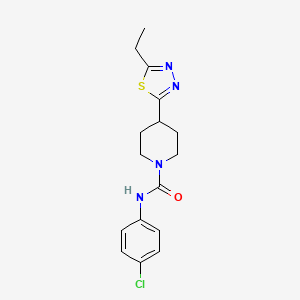
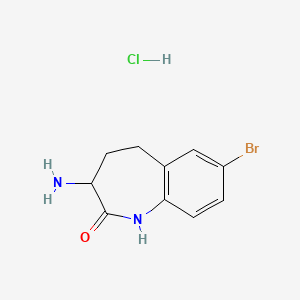
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)
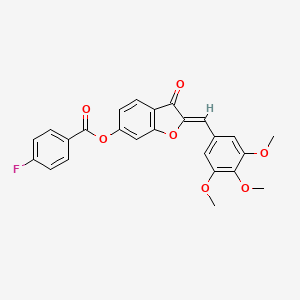
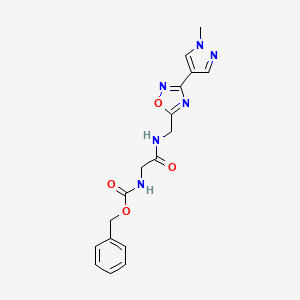
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)
